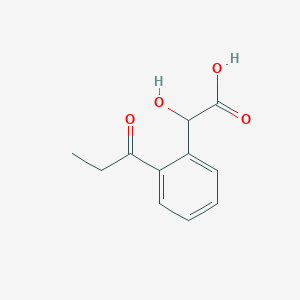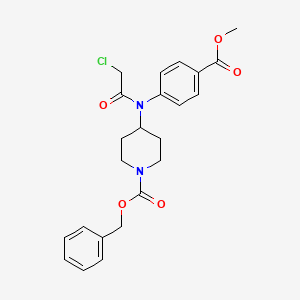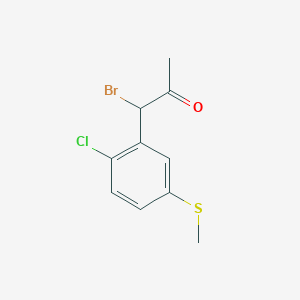
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, a 3-chloropropyl group, and an ethoxy group. The molecular formula of this compound is C11H14Cl2O, and it is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene can be achieved through several synthetic routes. One common method involves the alkylation of 1-chloro-2-ethoxybenzene with 3-chloropropyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. For example, treatment with sodium hydroxide can lead to the formation of 1-hydroxy-2-(3-hydroxypropyl)-5-ethoxybenzene.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives. For instance, catalytic hydrogenation in the presence of palladium on carbon can reduce the chloropropyl group to a propyl group.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst). The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases. Its unique chemical structure makes it a valuable scaffold for drug design and development.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties. It is also employed as a starting material for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparaison Avec Des Composés Similaires
1-Chloro-2-(3-chloropropyl)-5-ethoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2-(3-chloropropyl)benzene: This compound lacks the ethoxy group, which may result in different chemical and biological properties.
1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene: The position of the ethoxy group is different, which can affect the compound’s reactivity and interactions with other molecules.
1-Chloro-2-(3-chloropropyl)-5-methoxybenzene: The methoxy group is smaller than the ethoxy group, potentially leading to variations in the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H14Cl2O |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
2-chloro-1-(3-chloropropyl)-4-ethoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
PUPAXLYDUKGMRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)CCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)




![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)
